Lasalocid
Overview
Description
Lasalocid is a polyether ionophore antibiotic produced by strains of Streptomyces lasaliensis. It is widely used as an antibacterial agent and a coccidiostat in veterinary medicine, particularly in poultry and cattle farming. This compound is known for its ability to form neutral complexes with monovalent and divalent cations, facilitating their transport through lipid bilayer membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lasalocid can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the extraction of this compound from the animal feed additive Avatec, which contains this compound sodium salts. The extraction process typically involves pre-extraction in hexane using a Soxhlet apparatus to remove dyes and impurities .
Industrial Production Methods
Industrial production of this compound involves fermentation using Streptomyces lasaliensis strains. The fermentation process is optimized to maximize the yield of this compound, followed by purification steps to isolate the compound. The purified this compound is then formulated into feed additives such as Bovatec and Avatec for use in livestock .
Chemical Reactions Analysis
Types of Reactions
Lasalocid undergoes various chemical reactions, including esterification, complexation with metal cations, and bioconjugation. These reactions are essential for modifying the compound’s properties and enhancing its biological activity .
Common Reagents and Conditions
Esterification: this compound can be esterified with alcohols such as neopentyl alcohol, geraniol, and vanillyl alcohol.
Complexation: this compound forms complexes with metal cations such as lithium, sodium, and potassium.
Bioconjugation: this compound can be conjugated with anticancer therapeutics or other bioactive components to enhance its therapeutic potential.
Major Products Formed
Scientific Research Applications
Lasalocid has a wide range of scientific research applications:
Mechanism of Action
Lasalocid exerts its effects by forming neutral complexes with monovalent and divalent cations, facilitating their transport through lipid bilayer membranes. This disrupts ionic homeostasis in target organisms, leading to osmotic lysis of coccidia and other pathogens . The compound’s ability to transport organic cations like dopamine further enhances its biological activity .
Comparison with Similar Compounds
Lasalocid belongs to the class of polyether ionophore antibiotics, which includes compounds such as salinomycin, monensin, and semduramycin. These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities . This compound is unique in its ability to form stable complexes with a wide range of cations and its broad spectrum of biological activities .
Similar Compounds
- Salinomycin
- Monensin
- Semduramycin
This compound’s unique properties, such as its high affinity for various cations and its broad spectrum of biological activities, make it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMULGJBVDDDNI-OWKLGTHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048485 | |
Record name | Lasalocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25999-31-9 | |
Record name | Lasalocid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasalocid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasalocid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lasalocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASALOCID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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